Einecs 245-795-7
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Overview
Description
Einecs 245-795-7, also known as 2,4,6-trinitrotoluene (TNT), is a chemical compound that has been widely used in various applications, particularly in the field of explosives. It is a yellow, odorless solid that is known for its stability and explosive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. The process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves the continuous flow of toluene and nitrating agents through reactors, followed by separation and purification steps to obtain the final product. Safety measures are crucial due to the explosive nature of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Reduction: TNT can be reduced to form different amines.
Oxidation: It can be oxidized to form various oxidation products.
Substitution: TNT can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas and metal catalysts.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products
Reduction: Amines such as 2,4,6-triaminotoluene.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Substituted nitrotoluenes.
Scientific Research Applications
2,4,6-trinitrotoluene has been extensively studied for its applications in various fields:
Chemistry: Used as a standard explosive in chemical research.
Biology: Studied for its effects on biological systems and potential environmental impact.
Medicine: Research on its potential use in targeted drug delivery systems.
Industry: Widely used in the production of explosives for mining, construction, and military applications.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in an explosive force.
Comparison with Similar Compounds
Similar Compounds
2,4-dinitrotoluene: Less explosive compared to TNT.
2,6-dinitrotoluene: Similar properties but less stable.
1,3,5-trinitrobenzene: More stable but less commonly used.
Uniqueness
2,4,6-trinitrotoluene is unique due to its balance of stability and explosive power, making it a preferred choice in various applications.
Properties
CAS No. |
23631-95-0 |
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Molecular Formula |
C31H44N2O4 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H21NO4.C12H23N/c1-13(17(21)22)20-18(23)24-19(2,3)16-11-9-15(10-12-16)14-7-5-4-6-8-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-13H,1-3H3,(H,20,23)(H,21,22);11-13H,1-10H2 |
InChI Key |
DJMNUGJBYYILNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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